Stereochemical Purity: Racemic Mixture vs. Single Enantiomers Enables Distinct Downstream Profiling Strategies
The target compound (CAS 1705875-66-6) is supplied as a racemic mixture with one undefined stereocenter at the pyrrolidine 3-position, as documented in PubChem [1]. In contrast, the closest commercial analog, (R)-3-(6-chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-81-4), is a defined single (R)-enantiomer . This distinction is critical: racemic screening followed by chiral resolution allows identification of the eutomer, whereas procurement of a pre-resolved single enantiomer commits a project to a specific stereochemical series without the ability to assess the distomer's activity or toxicity .
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Racemic mixture (1 undefined stereocenter at pyrrolidine C3) |
| Comparator Or Baseline | (R)-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-81-4) – defined single (R)-enantiomer |
| Quantified Difference | Qualitative: racemate vs. single enantiomer; no enantiomeric excess (e.e.) specification for target |
| Conditions | Structural annotation from PubChem and vendor certificates |
Why This Matters
For early-stage hit-to-lead programs, a racemic building block provides the flexibility to evaluate both enantiomers before committing to costly asymmetric synthesis; for later-stage programs, a defined enantiomer is mandatory for consistent pharmacology.
- [1] PubChem CID 90638361: Undefined Atom Stereocenter Count = 1. View Source
